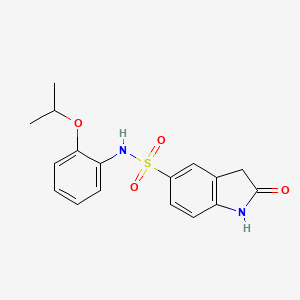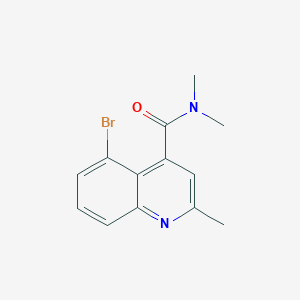![molecular formula C15H20N4O2 B7629277 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential to act as a therapeutic agent. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse pharmacological activities. In
Mechanism of Action
The mechanism of action of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act through the modulation of various neurotransmitter systems, including the serotonin and dopamine systems. Additionally, this compound may exert its effects through the modulation of inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a mouse model of acute lung injury, this compound reduced the levels of pro-inflammatory cytokines and chemokines, indicating its anti-inflammatory activity. In a rat model of neuropathic pain, this compound reduced the mechanical allodynia and thermal hyperalgesia, indicating its antinociceptive activity. Additionally, this compound has been shown to increase the levels of serotonin and dopamine in the brain, indicating its potential as an antidepressant and anxiolytic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole in lab experiments is its diverse pharmacological activities. This compound has been shown to have anti-inflammatory, antinociceptive, antidepressant, and anxiolytic activities, making it a potential therapeutic agent for various diseases. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models.
One limitation of using this compound in lab experiments is its limited bioavailability. This compound has poor solubility in water, which may limit its effectiveness in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use as a therapeutic agent.
Future Directions
There are several future directions for the study of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole. One direction is to further investigate the mechanism of action of this compound, which may provide insights into its potential therapeutic uses. Another direction is to develop more efficient synthesis methods for this compound, which may improve its bioavailability and effectiveness. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects.
Synthesis Methods
The synthesis of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole can be achieved through various methods. One such method involves the reaction of 3-methoxyphenylpiperazine with ethyl 2-bromoacetate to form 2-(3-methoxyphenyl)piperazin-1-yl)ethyl 2-bromoacetate. This intermediate is then reacted with hydrazine hydrate to form 2-(3-methoxyphenyl)piperazin-1-yl)ethyl hydrazinecarboxylate. Finally, the reaction of this intermediate with methyl isocyanate yields this compound.
Scientific Research Applications
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole has been studied for its potential therapeutic activities in various disease models. One study demonstrated that this compound has potent anti-inflammatory activity in a mouse model of acute lung injury. Another study showed that this compound has antinociceptive activity in a rat model of neuropathic pain. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent.
Properties
IUPAC Name |
2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-16-17-15(21-12)11-18-6-8-19(9-7-18)13-4-3-5-14(10-13)20-2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMYSGAEQDZHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)









![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)


